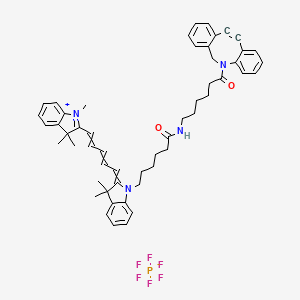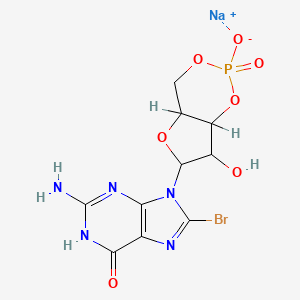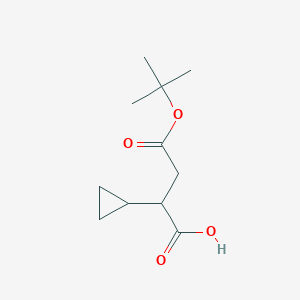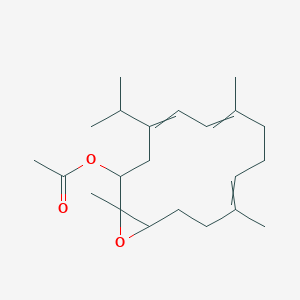
Formamidinium Lead Chloride Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formamidinium Lead Chloride Iodide is a hybrid organic-inorganic compound that belongs to the family of perovskite materials. These materials have gained significant attention due to their exceptional optoelectronic properties, making them promising candidates for applications in solar cells, light-emitting diodes, and other electronic devices .
准备方法
Synthetic Routes and Reaction Conditions
Formamidinium Lead Chloride Iodide can be synthesized through a solution-based method. The typical procedure involves dissolving formamidinium iodide and lead chloride in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The solution is then spin-coated onto a substrate and annealed at elevated temperatures to form the perovskite film .
Industrial Production Methods
In industrial settings, the production of this compound involves similar solution-based techniques but on a larger scale. The process is optimized for high throughput and uniformity, ensuring consistent quality of the perovskite films. Techniques such as roll-to-roll processing and vapor deposition are also explored for large-scale production .
化学反应分析
Types of Reactions
Formamidinium Lead Chloride Iodide undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the oxidation of the lead component, forming lead oxide.
Reduction: Reducing agents can convert lead ions to their lower oxidation states.
Substitution: Halide ions in the perovskite structure can be substituted with other halides, altering the material’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Hydrazine, sodium borohydride.
Substituting agents: Halide salts such as bromides and chlorides.
Major Products Formed
The major products formed from these reactions include lead oxide, reduced lead species, and substituted perovskite compounds with different halide compositions .
科学研究应用
Formamidinium Lead Chloride Iodide has a wide range of scientific research applications:
Solar Cells: It is extensively used in perovskite solar cells due to its high power conversion efficiency and stability.
Light-Emitting Diodes (LEDs): The compound’s excellent luminescent properties make it suitable for use in LEDs.
Photodetectors: Its high sensitivity to light enables its use in photodetectors for imaging and sensing applications.
Other Electronic Devices: The material’s unique electronic properties are explored for use in transistors and other electronic components.
作用机制
The mechanism by which Formamidinium Lead Chloride Iodide exerts its effects involves the interaction of its organic and inorganic components. The formamidinium cation stabilizes the perovskite structure, while the lead halide framework facilitates efficient charge transport. The material’s optoelectronic properties are attributed to its ability to absorb light and generate charge carriers, which are then transported through the perovskite lattice .
相似化合物的比较
Similar Compounds
Methylammonium Lead Iodide: Another perovskite material with similar applications but lower thermal stability.
Cesium Lead Iodide: Known for its high stability but lower efficiency compared to formamidinium-based perovskites.
Mixed Cation Perovskites: Compounds that combine different cations (e.g., formamidinium and methylammonium) to achieve a balance of stability and efficiency.
Uniqueness
Formamidinium Lead Chloride Iodide stands out due to its superior thermal stability and optimal band gap, making it highly efficient for photovoltaic applications. Its ability to form stable perovskite phases at lower temperatures further enhances its suitability for various electronic devices .
属性
CAS 编号 |
9012-25-3 |
|---|---|
分子式 |
C22H34O3 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-2-yl) acetate |
InChI |
InChI=1S/C22H34O3/c1-15(2)19-12-10-16(3)8-7-9-17(4)11-13-20-22(6,25-20)21(14-19)24-18(5)23/h9-10,12,15,20-21H,7-8,11,13-14H2,1-6H3 |
InChI 键 |
DGDSKYGEKMVUCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(=CC=C(CC(C2(C(O2)CC1)C)OC(=O)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


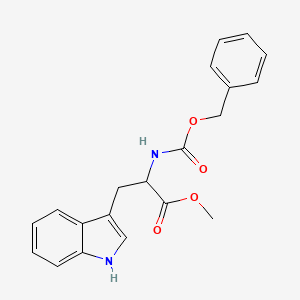
![2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B13390800.png)
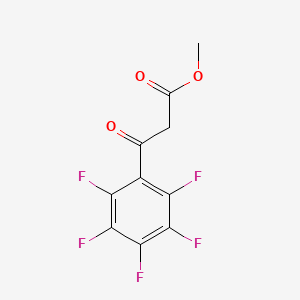
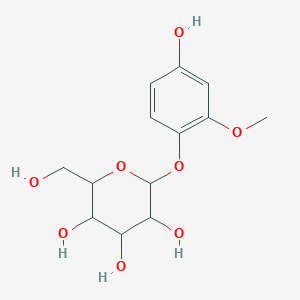
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)
![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)

![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
